5,6,7,8-Tetrahydronaphthalene-1,2-diamine

Übersicht

Beschreibung

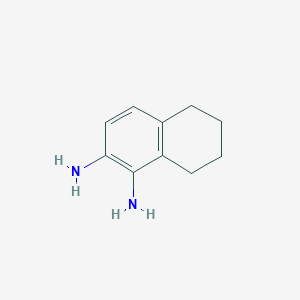

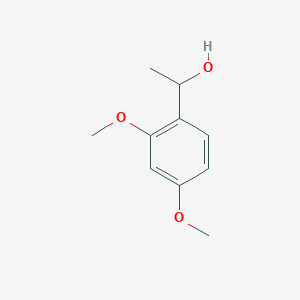

5,6,7,8-Tetrahydronaphthalene-1,2-diamine (TDA) is a heterocyclic organic compound that is widely used in scientific research and industry. It has a molecular weight of 162.23 g/mol .

Molecular Structure Analysis

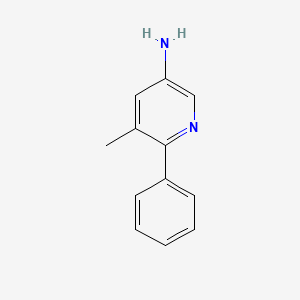

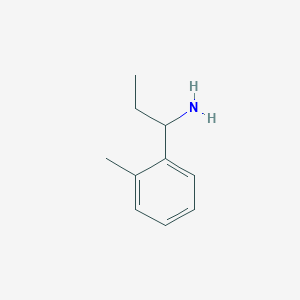

The molecular structure of this compound consists of a naphthalene core with two amine groups attached at the 1 and 2 positions . The naphthalene core is fully saturated, making it a tetrahydronaphthalene .Physical and Chemical Properties Analysis

This compound is a solid at room temperature . It has a boiling point of 110 °C/5 mmHg and a melting point of 34-38 °C . The compound has a refractive index of n20/D 1.590 (lit.) .Wissenschaftliche Forschungsanwendungen

Green Chemistry Applications

A study highlighted the use of 5,6,7,8-tetrahydronaphthalene-1,2-diamine in green chemistry. Researchers constructed derivatives of this compound using an eco-friendly approach involving mortar and pestle grinding. This process is significant for introducing multi-substituted benzenes and ensuring compatibility with bioactive molecules. Computational studies, including docking simulations and evaluation of drug-like properties, were integral to this research (Damera & Pagadala, 2023).

Drug Synthesis

In 2007, Büttner et al. developed a new building block for synthesizing silicon-based drugs using 5,6,7,8-tetrahydronaphthalene derivatives. This research demonstrated the high synthetic potential of these compounds, particularly in developing new syntheses for retinoid agonists like disila-bexarotene (Büttner et al., 2007).

Antimicrobial and Antitumor Activity

A 2021 study by Kadhim et al. synthesized derivatives of this compound for antimicrobial evaluations. These compounds were tested against various bacterial strains, showcasing their potential in antimicrobial applications (Kadhim, Alani, & Hussein, 2021). Another research by Hamdy et al. (2013) explored the synthesis of 5,6,7,8-tetrahydronaphthalene derivatives for tumor inhibitory and antioxidant activities, revealing promising results against liver cancer cells (Hamdy, Anwar, Abu-Zied, & Awad, 2013).

Organic Synthesis and Atropisomerism

Drawanz et al. (2017) utilized 5,6,7,8-tetrahydronaphthalen-1-amine, a close derivative, in the synthesis of thiazolidinones and benzothiazepinones. They observed atropisomerism in these compounds and conducted detailed studies on their stability and conversion energies (Drawanz et al., 2017).

Chemical and Physical Properties

Research by Facey et al. (1996) on tetrahydronaphthalene derivatives, closely related to this compound, investigated their solid-state disorder through NMR and X-ray crystallography. This study provided valuable insights into the dynamic disorder and molecular conformations of these compounds (Facey, Connolly, Bensimon, & Durst, 1996).

Wirkmechanismus

Biochemical Pathways

The biochemical pathways affected by 5,6,7,8-Tetrahydronaphthalene-1,2-diamine are currently unknown . As research progresses, it is expected that the compound’s effects on various biochemical pathways will be discovered.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. Specific information on how environmental factors influence the action of this compound is currently unavailable .

Biochemische Analyse

Biochemical Properties

5,6,7,8-Tetrahydronaphthalene-1,2-diamine plays a crucial role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to bind with plasma proteins and is distributed across various tissues . The nature of these interactions often involves binding to specific sites on the enzymes or proteins, leading to changes in their activity or function.

Cellular Effects

The effects of this compound on cells are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that it can cause changes in the expression of certain genes, which in turn affects the overall cellular metabolism . Additionally, it has been noted to have an impact on cell signaling pathways, potentially altering the way cells respond to external stimuli.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. For example, its metabolite, 1,2,3,4-tetrahydro-2-naphthol, is responsible for certain toxic effects observed in erythrocytes . This binding can result in changes in gene expression, further influencing cellular functions.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it has a bi-exponential elimination phase, with a rapid initial phase followed by a slower terminal phase . This suggests that its effects can persist over extended periods, potentially leading to long-term changes in cellular function.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it may have minimal effects, while higher doses can lead to toxic or adverse effects. For instance, high doses have been associated with the formation of cataracts and toxicity to erythrocytes . These threshold effects highlight the importance of dosage in determining the compound’s overall impact.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with various enzymes and cofactors, influencing metabolic flux and metabolite levels. The compound’s metabolism can lead to the formation of reactive oxygen species, which can cause lipid peroxidation in erythrocyte membranes . This highlights its role in oxidative stress and its potential impact on cellular health.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. It has been observed to bind to plasma proteins and is distributed across various tissues . This distribution pattern is crucial for understanding its overall effects on the body.

Eigenschaften

IUPAC Name |

5,6,7,8-tetrahydronaphthalene-1,2-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2/c11-9-6-5-7-3-1-2-4-8(7)10(9)12/h5-6H,1-4,11-12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DMVSZSMGOKMTDP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=C(C1)C=CC(=C2N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301271766 | |

| Record name | 5,6,7,8-Tetrahydro-1,2-naphthalenediamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301271766 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

40300-80-9 | |

| Record name | 5,6,7,8-Tetrahydro-1,2-naphthalenediamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=40300-80-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5,6,7,8-Tetrahydro-1,2-naphthalenediamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301271766 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[2-(3,4-Dimethoxyphenyl)ethyl]piperazine](/img/structure/B1355279.png)

![[(3Ar,4R,5R,6aS)-4-[(E,3R)-4-(3-chlorophenoxy)-3-hydroxybut-1-enyl]-2-oxo-3,3a,4,5,6,6a-hexahydrocyclopenta[b]furan-5-yl] 4-phenylbenzoate](/img/structure/B1355287.png)